molecular formula C24H20F3N3O4S B2856702 4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid CAS No. 2117405-48-6

4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid

Cat. No.: B2856702
CAS No.: 2117405-48-6
M. Wt: 503.5
InChI Key: SIUPHFAIFLEFIT-UHFFFAOYSA-N
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Description

SW203668 trifluoroacetate is a chemical compound with the empirical formula C22H19N3O2S · CF3CO2H and a molecular weight of 503.49. It is known for its high purity, with an assay of ≥98% as determined by high-performance liquid chromatography (HPLC). This compound is primarily used in scientific research due to its unique biochemical properties.

Mechanism of Action

Target of Action

SW203668 trifluoroacetate, also known as 4-(aminophenylmethyl)-N-(6-methoxy-2-benzothiazolyl)-benzamide, trifluoroacetate salt, is an irreversible inhibitor of stearoyl-CoA desaturase . Stearoyl-CoA desaturase is an enzyme involved in fatty acid metabolism, playing a crucial role in the biosynthesis of monounsaturated fatty acids.

Mode of Action

SW203668 is activated in cell lines expressing cytochrome P450 (CYP) 4F11 . The compound interacts with its target, stearoyl-CoA desaturase, and inhibits its function irreversibly . This interaction results in the disruption of fatty acid metabolism, particularly affecting the synthesis of monounsaturated fatty acids.

Biochemical Pathways

The primary biochemical pathway affected by SW203668 is the fatty acid metabolism pathway . By inhibiting stearoyl-CoA desaturase, the compound disrupts the conversion of saturated fatty acids into monounsaturated fatty acids. This disruption can have downstream effects on lipid biosynthesis and cell membrane composition, particularly in cells that rely heavily on these processes.

Pharmacokinetics

The compound is soluble in dmso at 20 mg/ml , suggesting it may have good bioavailability

Result of Action

SW203668 has been shown to be selectively cytotoxic to certain cancer cell lines that express high levels of CYP4F11 . These include H2122, H460, HCC44, and HCC95 cell lines . The compound inhibits the growth of these cells in vitro and reduces tumor growth rate in vivo .

Action Environment

The action of SW203668 is influenced by the expression of CYP4F11 in the cellular environment . Cells that express high levels of this enzyme are more sensitive to the compound . Environmental factors that influence the expression of CYP4F11 could therefore potentially affect the efficacy and stability of SW203668.

Safety and Hazards

SW203668 trifluoroacetate may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is classified as a skin irritant, eye irritant, and may cause respiratory irritation .

Preparation Methods

The synthesis of SW203668 trifluoroacetate involves multiple steps, starting with the preparation of the core structure, 4-(Amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide. This is followed by the introduction of the trifluoroacetate group. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

SW203668 trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

SW203668 trifluoroacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

SW203668 trifluoroacetate can be compared with other stearoyl CoA desaturase inhibitors such as:

  • UM-164 trifluoroacetate salt
  • ML364
  • PF-06807656
  • AMG517
  • BRD3308
  • SGI-1027
  • Eact
  • TAK-715
  • AZ32
  • GNF-5

What sets SW203668 trifluoroacetate apart is its high selectivity for CYP4F11-expressing cells and its potent inhibitory effect on stearoyl CoA desaturase, making it a valuable tool in cancer research .

Properties

IUPAC Name

4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S.C2HF3O2/c1-27-17-11-12-18-19(13-17)28-22(24-18)25-21(26)16-9-7-15(8-10-16)20(23)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-13,20H,23H2,1H3,(H,24,25,26);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUPHFAIFLEFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C4=CC=CC=C4)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid
Reactant of Route 2
4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid
Reactant of Route 3
4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid
Reactant of Route 4
Reactant of Route 4
4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid
Reactant of Route 5
Reactant of Route 5
4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid
Reactant of Route 6
4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid

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